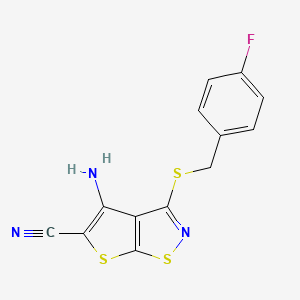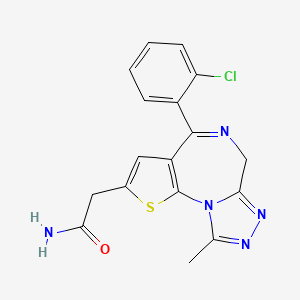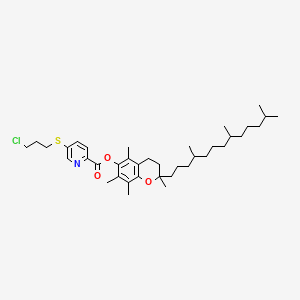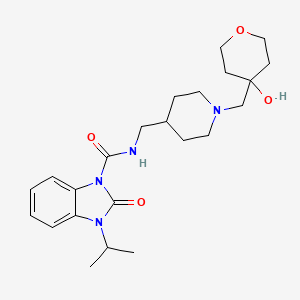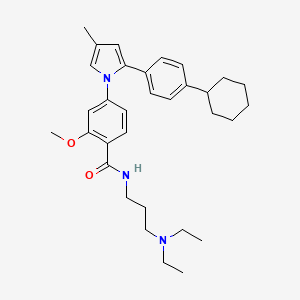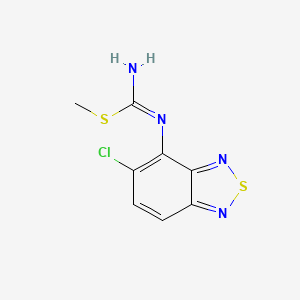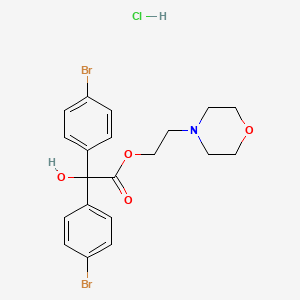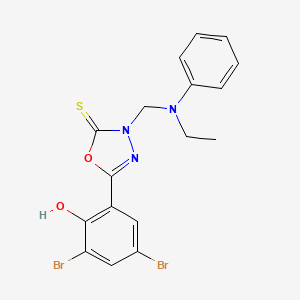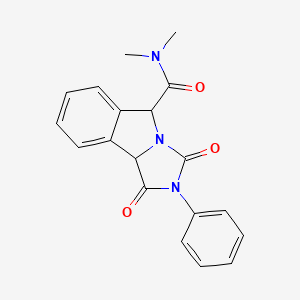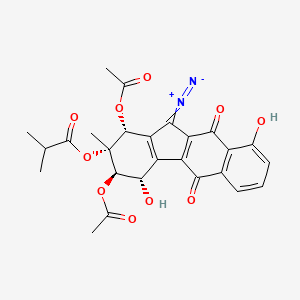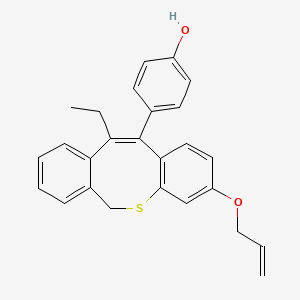
2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione typically involves multi-step organic reactions. The starting materials often include indole derivatives and triazole precursors. Common synthetic routes may involve:
Condensation Reactions: Combining indole derivatives with triazole precursors under acidic or basic conditions.
Cyclization Reactions: Formation of the triazole ring through cyclization processes, often catalyzed by metal catalysts or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Substitution reactions, particularly on the indole or triazole rings, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its triazole moiety is known for its pharmacological properties, and modifications can lead to the development of new drugs.
Industry
In the industry, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-5-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The indole and triazole rings may bind to enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole structures, such as fluconazole or itraconazole, known for their antifungal properties.
Indole Derivatives: Compounds like indomethacin or serotonin, which share the indole moiety and exhibit various biological activities.
Properties
CAS No. |
126016-41-9 |
|---|---|
Molecular Formula |
C18H16N4OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(5-methoxy-3-methyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c1-11-14-10-13(23-2)8-9-15(14)19-16(11)17-20-21-18(24)22(17)12-6-4-3-5-7-12/h3-10,19H,1-2H3,(H,21,24) |
InChI Key |
KVTPUDKWXRTTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


